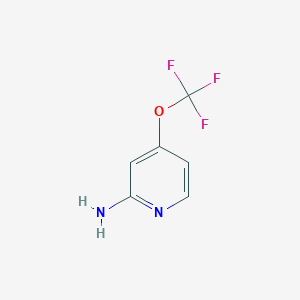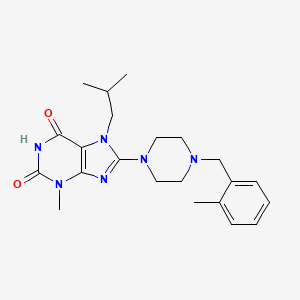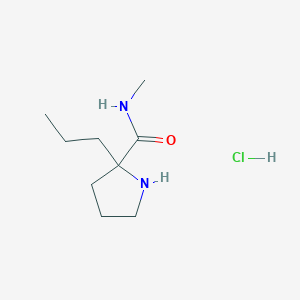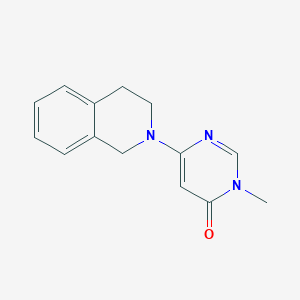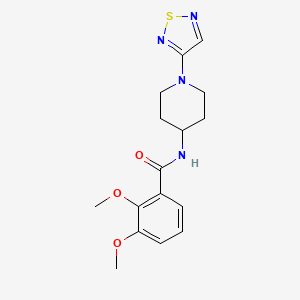
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent and selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, immune response, and cell proliferation.
Wirkmechanismus
The NF-κB pathway is a key regulator of inflammation and immune response, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide selectively inhibits the activity of the IKKβ kinase, a key component of the NF-κB pathway, leading to the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
Inhibition of the NF-κB pathway by N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and chemokines, the inhibition of cell proliferation and survival, and the induction of apoptosis. N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide as a research tool is its high potency and selectivity for the IKKβ kinase. This allows for the specific inhibition of the NF-κB pathway without affecting other cellular processes. However, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Several future directions for the research on N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide can be identified. One potential direction is the development of more potent and selective inhibitors of the NF-κB pathway, which may have improved efficacy and fewer side effects. Another direction is the investigation of the potential of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide and related compounds as therapeutic agents for other diseases, such as autoimmune diseases and infectious diseases. Finally, the development of novel drug delivery systems for N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide may improve its bioavailability and efficacy in vivo.
Synthesemethoden
The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide involves a multistep process that begins with the reaction between 2-chloro-3-nitropyrazine and thiophene-3-carboxaldehyde, followed by reduction of the nitro group to an amino group, and subsequent reaction with 2-(m-tolyl)acetic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In cancer, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including pancreatic cancer, breast cancer, and prostate cancer. Inflammatory bowel disease and rheumatoid arthritis are chronic inflammatory conditions in which N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide has been shown to reduce inflammation and improve disease symptoms.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-3-2-4-14(9-13)10-17(22)21-11-16-18(20-7-6-19-16)15-5-8-23-12-15/h2-9,12H,10-11H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBWHWADHDFCSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

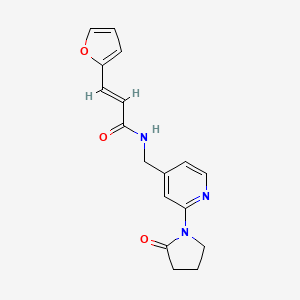
![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)
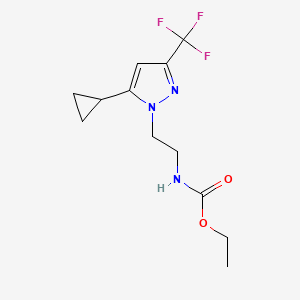

![Methyl 3-(3-{[4-(2-oxoazetidin-1-yl)phenoxy]methyl}-1,2,4-oxadiazol-5-yl)propanoate](/img/structure/B2396638.png)
![Methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2396639.png)
